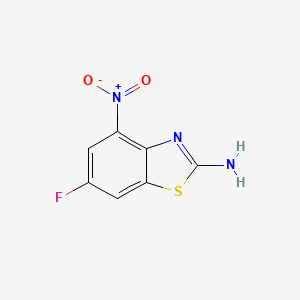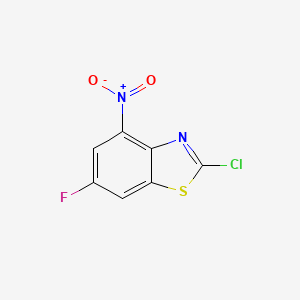![molecular formula C8H5N3O4 B3218848 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid CAS No. 1190313-10-0](/img/structure/B3218848.png)
3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Overview
Description
3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure with a nitro group at the 3-position and a carboxylic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. One common method includes the nitration of 1H-pyrrolo[3,2-b]pyridine followed by carboxylation. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The carboxylation step often involves the use of carbon dioxide under high pressure in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid.
Substitution: Formation of various substituted pyrrolo[3,2-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can interfere with signaling pathways, leading to the inhibition of cancer cell growth and migration .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the nitro and carboxylic acid groups.
7-azaindole: Another related compound that serves as a scaffold for various biologically active molecules.
Uniqueness
3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and enhance its potential as a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)4-1-2-9-7-5(11(14)15)3-10-6(4)7/h1-3,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWOEAWKNWGSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B3218768.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B3218779.png)
![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3218782.png)

![Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3218802.png)
![Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate](/img/structure/B3218804.png)

![4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3218828.png)
![3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3218838.png)
![3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3218840.png)
![3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3218846.png)
![3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B3218856.png)
![6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3218863.png)
![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3218866.png)
